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Compound of Interest

Compound Name: 3-Methyilsulfinylphenylboronic acid

Cat. No.: B1417922

An In-Depth Technical Guide to 3-Methylsulfinylphenylboronic Acid: Properties, Synthesis,
and Applications

Introduction

3-Methylsulfinylphenylboronic acid is a specialized organoboron reagent that has garnered
significant interest within the realms of organic synthesis and medicinal chemistry. As a
bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-
catalyzed cross-coupling reactions, and a methylsulfinyl moiety, which can modulate
physicochemical properties such as solubility, polarity, and metabolic stability. This unique
combination makes it a valuable building block for the construction of complex molecular
architectures, particularly in the development of novel pharmaceutical agents and advanced
materials.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It provides a detailed examination of the core properties of 3-
Methylsulfinylphenylboronic acid, including its precise molecular weight, outlines robust
protocols for its synthesis and application, and explores its significance in modern synthetic
strategies. The content is structured to provide not only procedural steps but also the
underlying scientific rationale, ensuring a thorough understanding for both practical application
and innovative research.

Core Physicochemical Properties
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A precise understanding of a reagent's fundamental properties is paramount for its effective
use. This section details the key identifiers and characteristics of 3-
Methylsulfinylphenylboronic acid.

Molecular Weight and Formula

The cornerstone of any chemical entity's quantitative analysis is its molecular weight. For 3-
Methylsulfinylphenylboronic acid, this is derived from its molecular formula, C7HsBO3S.[2]

o Average Molecular Weight (Formula Weight): 184.02 g/mol .[2] This value is calculated using
the weighted average of the natural abundances of the isotopes of each element. It is the
standard value used for stoichiometric calculations in the laboratory.

¢ Monoisotopic Mass: 184.03654 Da.[3] This value is calculated using the mass of the most
abundant isotope of each element (e.g., 12C, 1H, 1°0, 1B, 32S). It is the value of primary
importance in high-resolution mass spectrometry for accurate mass determination of the
molecular ion.

Data Summary Table

The essential quantitative and qualitative data for 3-Methylsulfinylphenylboronic acid are
summarized below for quick reference.

Property Value Source(s)
Molecular Formula C7HsBOs3S [2]
Molecular Weight 184.02 g/mol [2]
CAS Number 1056475-66-1 [2]
Appearance Off-white to white solid [2]
SMILES String CS(=0)clccee(cl)B(0)O [3]
InChi Key XYLPYIANRLXCDW- 3]

UHFFFAOYSA-N

N 2-8°C, store under inert gas
Storage Conditions ) [2]
(Nitrogen)
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Structural Distinction: Sulfinyl vs. Sulfonyl

For researchers in the field, it is critical to distinguish 3-Methylsulfinylphenylboronic acid
from its oxidized counterpart, 3-(Methylsulfonyl)phenylboronic acid. The sulfinyl group (-SO-)
and the sulfonyl group (-SO2-) confer different electronic and steric properties to the molecule.

e 3-Methylsulfinylphenylboronic acid: (C7HsBOsS), MW = 184.02 g/mol
o 3-(Methylsulfonyl)phenylboronic acid: (C7H9sBO4S), MW = 200.02 g/mol [4]

The presence of an additional oxygen atom in the sulfonyl derivative significantly increases the
molecular weight and alters its properties as a hydrogen bond acceptor and its overall polarity.
Careful verification of the starting material via analytical techniques like mass spectrometry is
essential to prevent unintended outcomes in synthesis.

Synthesis and Purification

The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic
intermediate, which is itself generated from a corresponding aryl halide. This well-established
methodology can be adapted for the preparation of 3-Methylsulfinylphenylboronic acid.

Synthetic Rationale and Strategy

The most logical retrosynthetic pathway involves the formation of the C-B bond by reacting an
organolithium species with a borate ester. The organolithium is generated from the
corresponding aryl bromide, in this case, 3-bromophenyl methyl sulfoxide. This choice is
predicated on the high reactivity of organolithium reagents, which allows the reaction to
proceed at very low temperatures, thus preserving thermally sensitive functional groups. An
inert atmosphere is crucial to prevent quenching of the highly reactive organolithium
intermediate by atmospheric oxygen or moisture.

Detailed Synthesis Protocol

This protocol describes a representative lab-scale synthesis of 3-
Methylsulfinylphenylboronic acid.

» Reaction Setup:

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds003743
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Athree-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a
positive pressure of dry nitrogen.

o Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber
septum for reagent addition.

o Starting Material Preparation:

o Dissolve 3-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF)
in the reaction flask.

e Lithiation:

o Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to
prevent side reactions and decomposition of the organolithium intermediate.

o Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe over 30
minutes, ensuring the internal temperature does not rise above -70 °C.

o Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the
aryllithium species.

» Borylation:

o In a separate, dry flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF.

o Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. This step
forms the boronate ester intermediate.

o After the addition is complete, allow the reaction to slowly warm to room temperature and
stir overnight.

o Work-up and Purification:

o Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N
hydrochloric acid (HCI), adjusting the pH to ~5-6.[5] This hydrolyzes the boronate ester to
the desired boronic acid.
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o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and filter.

o Concentrate the solvent under reduced pressure. The crude solid can be purified by
recrystallization or by slurrying in a non-polar solvent like n-hexane to yield the final
product.[5]

Synthesis Workflow Diagram
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Reaction Setup

1. Dissolve 3-bromophenyl
methyl sulfoxide in THF

Core Reaction

(2. Cool to -78 °C)

3. Add n-Butyllithium
(Lithiation)

4. Add Triisopropyl Borate
(Borylation)

Work-up &qurification

(’5. Acidic Quench (HCI))

6. Extraction with
Ethyl Acetate

7. Purification
(Recrystallization/Slurry)

Final Product:

3-Methylsulfinylphenylboronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Methylsulfinylphenylboronic acid.
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Key Applications in Research & Development

The utility of 3-Methylsulfinylphenylboronic acid is most prominently demonstrated in its
application as a versatile coupling partner in the synthesis of biaryl and heteroaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-
carbon bond formation in modern organic chemistry.[6] It involves the palladium-catalyzed
reaction between an organoboron compound (like 3-Methylsulfinylphenylboronic acid) and
an organic halide or triflate.[7][8]

Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle. A key step is
transmetalation, where the organic group from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid with a base to form a more nucleophilic
boronate species, which facilitates the transfer.[7]

Catalytic Cycle Diagram

Boronic Acid (R2-B(OH)2)
+ Base

Oxidative
Addition

R2-B(OR)3~

Reductive

Transmetalation Elimination

)

Aryl Halide (R%-X)

R-Pd(1l)L2-R2

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
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» Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., 4-bromopyridine,
1.0 equiv), 3-Methylsulfinylphenylboronic acid (1.2 equiv), and a base (e.g., potassium
carbonate, 2.0 equiv).

o Catalyst Addition: Add a palladium catalyst, such as Pd(PPhs)a (0.05 equiv). The choice of
catalyst and ligand is critical and can be optimized for specific substrates.

o Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like
1,4-dioxane or DME) and water. Degas the mixture thoroughly by bubbling with nitrogen or
argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the
reaction progress by TLC or LC-MS.

o Work-up: After completion, cool the reaction, dilute with water, and extract with an organic
solvent. The combined organic layers are then washed, dried, and concentrated.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

Boronic acids are a privileged structural class in medicinal chemistry, famously exemplified by
the proteasome inhibitor drug Bortezomib (Velcade®).[9] The boron atom can form reversible
covalent bonds with serine residues in enzyme active sites, leading to potent and specific
inhibition.

The 3-methylsulfinylphenyl scaffold itself offers several advantages:

e Modulation of Properties: The sulfoxide group is a hydrogen bond acceptor and can improve
agueous solubility and cell permeability.

e Metabolic Handle: The sulfur atom can be a site for metabolic oxidation or reduction,
providing a means to tune the pharmacokinetic profile of a drug candidate.

» Vectorial Orientation: The meta-substitution pattern provides a distinct three-dimensional
vector for orienting substituents to probe interactions within a protein binding pocket.
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Conceptual Application: Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding pocket of the enzyme.[10] A hypothetical inhibitor
designed using 3-Methylsulfinylphenylboronic acid could utilize the phenyl ring to establish
key hydrophobic interactions, while the methylsulfinyl group could engage in hydrogen bonding
with the protein backbone, enhancing binding affinity and selectivity.

Inhibitor derived from
3-Methylsulfinylphenylboronic acid

Substrate Protein

Growth Factor Signal

Blocks ATP Binding Site

Receptor Tyrosine Kinase
(Active)
T

Phosphorylated Substrate

Downstream Signaling
(Cell Proliferation)

Click to download full resolution via product page

Caption: Conceptual inhibition of a kinase signaling pathway by a drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-
Methylsulfinylphenylboronic acid before its use in synthesis. A common feature of boronic
acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as
boroxines.[11] This equilibrium can lead to broadened peaks in NMR spectra and should be
considered during analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a
singlet for the methyl group (-SCHs) around 2.5-3.0 ppm, and a broad singlet for the boronic
acid hydroxyl protons (-B(OH)2) which is exchangeable with D20.

e 13C NMR: Aromatic carbons would appear in the 120-145 ppm region. The carbon atom
directly attached to the boron can sometimes be difficult to observe or appear broadened
due to quadrupolar relaxation from the boron nucleus.[11]

Infrared (IR) Spectroscopy

Key vibrational modes to identify include:

e Astrong, broad O-H stretching band for the B(OH)z group, typically in the 3200-3400 cm~1
region.

e Aromatic C-H stretching just above 3000 cm~1.

e Astrong S=0 stretching band for the sulfoxide group, typically found around 1050 cm™1,

Mass Spectrometry (MS)

o Technique: Electrospray lonization (ESI) is commonly used.

» Expected lons: In positive mode ESI-MS, one might observe the protonated molecule
[M+H]*. In high-resolution MS (HRMS), the measured mass should correspond to the
calculated monoisotopic mass (184.03654 Da) within a narrow tolerance (e.g., <5 ppm),
confirming the elemental composition.

Conclusion

3-Methylsulfinylphenylboronic acid stands out as a highly valuable and versatile reagent for
the modern synthetic chemist. With a precise molecular weight of 184.02 g/mol , its utility is
anchored in its capacity to participate in robust C-C bond-forming reactions like the Suzuki-
Miyaura coupling. Beyond its synthetic utility, the presence of the methylsulfinyl group provides
a strategic tool for modulating the biological and physical properties of target molecules,
making it particularly relevant for professionals in drug discovery and development. The
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protocols and data presented in this guide provide a solid foundation for the effective and
innovative application of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1417922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

